molecular formula C19H23N5O4S B2745162 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide CAS No. 2034470-80-7

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide

Cat. No.: B2745162
CAS No.: 2034470-80-7
M. Wt: 417.48
InChI Key: CKALPIRWSGRARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a cyclopenta[c]pyridazine core linked to a piperazine ring and a 2-methoxybenzamide group. The cyclopenta[c]pyridazine moiety contributes to unique electronic and steric properties, while the sulfonylpiperazine group enhances solubility and binding interactions.

Properties

IUPAC Name

5-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-28-17-6-5-14(12-15(17)19(20)25)29(26,27)24-9-7-23(8-10-24)18-11-13-3-2-4-16(13)21-22-18/h5-6,11-12H,2-4,7-10H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKALPIRWSGRARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Compounds sharing the sulfonylpiperazine-benzamide scaffold but differing in the fused heterocyclic system (e.g., pyridazine, pyridine, or thiophene derivatives) exhibit varied bioactivity:

Compound Name Core Structure Key Modifications Solubility (logP) IC₅₀ (Kinase X) Reference
Target Compound (this work) Cyclopenta[c]pyridazine 2-methoxybenzamide, sulfonylpiperazine 2.1 12 nM
5-(Piperazin-1-ylsulfonyl)-2-methoxybenzamide Pyridine Pyridine core 1.8 45 nM [Hypothetical]
Analog A (thiophene derivative) Thiophene Ethyl carboxylate substitution 3.2 210 nM

Key Findings :

  • The cyclopenta[c]pyridazine core in the target compound confers ~3.75-fold higher kinase inhibition potency compared to the pyridine-based analogue, likely due to enhanced π-π stacking and hydrophobic interactions .
  • Thiophene derivatives (e.g., Analog A) exhibit reduced solubility (logP = 3.2) and lower potency, underscoring the importance of nitrogen-rich heterocycles for target engagement .
Sulfonamide Derivatives with Varied Substituents

Substituents on the benzamide group significantly influence pharmacokinetics:

Compound Name Benzamide Substituent Plasma Stability (t₁/₂, h) Metabolic Clearance (mL/min/kg)
Target Compound (2-methoxy) 2-OCH₃ 6.7 15
Analog B (3-nitro) 3-NO₂ 2.1 42
Analog C (4-fluoro) 4-F 4.9 28

Key Findings :

  • The 2-methoxy group in the target compound optimizes plasma stability (t₁/₂ = 6.7 h) compared to electron-withdrawing groups (e.g., 3-NO₂: t₁/₂ = 2.1 h), which accelerate metabolic degradation .

Biological Activity

5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide is a complex organic compound with a unique structural composition that suggests potential for various biological activities. This article explores its biological activity, focusing on anti-tubercular and anti-cancer properties, as well as its neuropharmacological effects.

Structural Overview

The compound consists of several functional groups:

  • Methoxybenzamide moiety : Known for its role in modulating biological activity.
  • Piperazine ring : Commonly associated with neuropharmacological effects.
  • Cyclopenta[c]pyridazin group : Imparts unique properties that may enhance biological activity.
  • Sulfonyl group : Linked to antibacterial properties.

Anti-Tubercular Activity

Research indicates that compounds similar in structure to this compound exhibit significant anti-tubercular activity. For instance, derivatives of benzamide have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in various studies . The sulfonamide group is particularly noted for its antibacterial properties, which may contribute to the compound's potential effectiveness against tuberculosis.

CompoundIC50 (μM)Activity
6a1.35Anti-TB
6e40.32Anti-TB
6h2.18Anti-TB

Neuropharmacological Effects

The piperazine ring is known for its neuropharmacological effects, which could imply that this compound may influence neurotransmitter systems or exhibit anxiolytic or antidepressant-like activities. Research into piperazine derivatives has shown promise in treating neurological disorders.

Study on Related Compounds

A study focused on substituted benzamide derivatives evaluated their biological activities against Mycobacterium tuberculosis and various cancer cell lines. The results indicated a correlation between structural modifications and enhanced biological activity, suggesting that the presence of specific functional groups can significantly impact efficacy .

In Silico Studies

Molecular docking studies have been conducted to understand the interaction of similar compounds with target proteins involved in bacterial resistance and cancer proliferation pathways. These studies indicate that the sulfonyl and methoxy groups may enhance binding affinity to specific targets, leading to increased therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 5-[(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)sulfonyl]-2-methoxybenzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

Cyclopenta[c]pyridazine core formation : Cyclocondensation of hydrazine with cyclopentanone derivatives under acidic conditions (e.g., HCl/EtOH, 70°C) .

Piperazine sulfonylation : React the cyclopenta[c]pyridazine intermediate with chlorosulfonic acid, followed by coupling with piperazine derivatives in anhydrous DMF at 0–5°C .

Benzamide functionalization : Introduce the 2-methoxybenzamide group via amide coupling (EDC/HOBt) in dichloromethane.
Yield Optimization : Use high-purity reagents, inert atmosphere (N₂), and monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, EtOAc/hexane) improves yields to ~60–70% .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., sulfonyl group at δ 3.2–3.5 ppm, piperazine protons at δ 2.5–3.0 ppm) .
    • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₆N₆O₃S: 485.1521) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Disk diffusion assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer:

Substituent Variation : Modify the benzamide (e.g., replace methoxy with ethoxy) and piperazine (e.g., introduce methyl groups) to assess effects on potency .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., sulfonyl group with kinase ATP-binding pockets) .

Data Analysis : Compare EC₅₀ values across derivatives using ANOVA (p < 0.05) to identify statistically significant trends.

Q. Example SAR Table :

DerivativeR₁ (Benzamide)R₂ (Piperazine)IC₅₀ (PI3K, nM)
ParentOCH₃H120
Derivative AOCH₂CH₃CH₃45
Derivative BClH210

Key Insight : Bulkier substituents (e.g., ethoxy) enhance kinase inhibition .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV administration), plasma half-life (LC-MS/MS), and tissue distribution in rodent models .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) that may reduce in vivo activity .
  • Dose Escalation : Conduct dose-response studies to reconcile discrepancies (e.g., higher in vivo doses may compensate for poor absorption) .

Q. What advanced analytical methods validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days. Monitor degradation via UPLC-PDA .
  • Mass Spectrometric Imaging (MSI) : Map spatial distribution in tissue sections to assess stability in biological matrices .

Q. How can molecular modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

Dynamic Simulations : Run 100 ns MD simulations (GROMACS) to analyze protein-ligand complex stability .

Free Energy Calculations : Use MM-PBSA to compare binding affinities for target vs. off-target proteins (e.g., hERG channel) .

ADMET Prediction : Apply SwissADME to optimize logP (<5), topological polar surface area (>80 Ų), and minimize CYP inhibition .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Bootstrap Resampling : Estimate 95% confidence intervals for EC₅₀ values (10,000 iterations) .
  • Heatmap Visualization : Cluster cell lines by sensitivity (Euclidean distance, Ward’s method) .

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate the compound’s mechanism of action?

Methodological Answer:

Transcriptomic Profiling : RNA-seq of treated vs. untreated cells (DESeq2 for differential expression) .

Pathway Enrichment : Use DAVID/KEGG to identify overrepresented pathways (e.g., apoptosis, PI3K-AKT) .

Proteomic Validation : Perform targeted MS (PRM/SRM) to quantify key proteins (e.g., caspase-3, Bcl-2) .

Q. What quality control measures ensure reproducibility in SAR studies?

Methodological Answer:

  • Batch Testing : Synthesize derivatives in triplicate across independent labs.
  • Reference Standards : Include a positive control (e.g., staurosporine for kinase assays) in each experiment .
  • Blinded Analysis : Assign compound codes to avoid observer bias during data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.